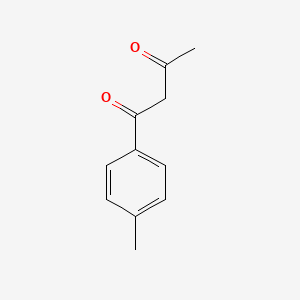

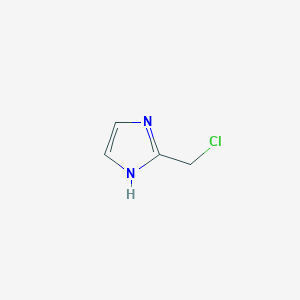

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Overview

Description

OSM-S-287 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-287 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Mechanism of Action

Target of Action

The primary target of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is the recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Pathways

It is known that the compound influences the glucose uptake rate and atp production in the cells, which are key components of cellular metabolism . It also affects the process of galactosylation on a monoclonal antibody .

Pharmacokinetics

The compound’s ability to suppress cell growth and increase glucose uptake suggests it is readily absorbed and distributed within the cellular environment .

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, increasing glucose uptake, and ATP production, and suppressing the galactosylation on a monoclonal antibody .

Action Environment

The action of this compound is influenced by the cellular environment. Factors such as the availability of glucose and ATP, as well as the state of the cells, can impact the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-287 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields. The amine group is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-287 are not detailed, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

OSM-S-287 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the thienopyrimidine scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the thienopyrimidine scaffold.

Scientific Research Applications

OSM-S-287 has been extensively studied for its potential in treating malaria. Its activity against Plasmodium falciparum makes it a promising candidate for antimalarial drug development. Additionally, the compound’s structure and reactivity make it a valuable tool in medicinal chemistry research, where it can be used to explore new synthetic routes and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

OSM-S-106: Another aminothienopyrimidine compound with activity against Plasmodium falciparum.

TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness

OSM-S-287 is unique due to its specific structural features and its potent activity against Plasmodium falciparum. Its ability to form a covalent adduct with PfAsnRS sets it apart from other similar compounds, making it a valuable candidate for further development as an antimalarial drug.

Properties

IUPAC Name |

2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJRCFOGAIXRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332600 | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-22-4 | |

| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

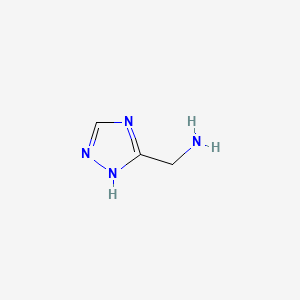

Q1: What are the key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?

A1: The research highlights several key structural features of this compound []:

- Planar Rings: The molecule contains both a pyrrole and a phenyl ring, which are confirmed to be primarily planar due to their aromatic nature [].

- Methyl Substituents: The presence of methyl groups at the 2 and 5 positions of the pyrrole ring influences the overall planarity of the molecule compared to unsubstituted analogs [].

- Nitro Group Orientation: The nitro group attached to the phenyl ring exhibits a slight twist relative to the phenyl plane [].

- C-H—π Interactions: The primary intermolecular interactions are C-H—π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the pyrrole ring in adjacent molecules []. This interaction forms chains of molecules within the crystal lattice [].

- Absence of Classical Hydrogen Bonds: Notably, the molecule lacks conventional hydrogen bond donors, preventing the formation of classical hydrogen bonds in the crystal structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)